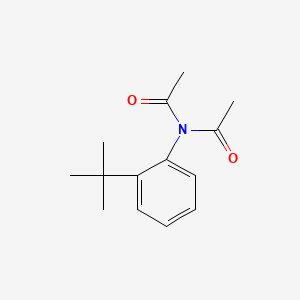

N-acetyl-N-(2-tert-butylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-acetyl-N-(2-tert-butylphenyl)acetamide: is an organic compound with the molecular formula C14H19NO2. It is a derivative of acetanilide, where the aniline nitrogen is substituted with an acetyl group and a tert-butyl group on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Acetylation of 2-tert-butylaniline: The primary method for synthesizing N-acetyl-N-(2-tert-butylphenyl)acetamide involves the acetylation of 2-tert-butylaniline. This reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine.

Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-acetyl-N-(2-tert-butylphenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.

Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the tert-butyl group on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-acetyl-N-(2-tert-butylphenyl)acetamide exhibits several pharmacological properties, making it a candidate for therapeutic development.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound demonstrate significant antimicrobial properties. For instance, derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. A study reported minimum inhibitory concentrations (MIC) of related compounds at around 256 µg/mL, suggesting potential for further exploration in antimicrobial therapies .

Anticancer Properties

The compound's structural characteristics allow it to interact with biological targets relevant to cancer treatment. In vitro studies have indicated selective cytotoxicity towards various cancer cell lines, sparing normal cells. This selectivity is crucial for developing treatments that minimize side effects while effectively targeting malignant cells .

Enzyme Inhibition

This compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with diseases such as neurodegenerative disorders. Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including amidation reactions involving carboxylic acids and amines. The atom economy and efficiency of these methods are critical for scaling up production for research and pharmaceutical applications.

| Synthesis Method | Reagents | Yield | Notes |

|---|---|---|---|

| Amidation | Carboxylic acid + Amine | Varies | Requires optimization for yield improvement |

| Direct acylation | Acetic anhydride + Amine | High | Efficient method with minimal by-products |

Industrial Applications

Beyond medicinal uses, this compound has potential applications in materials science, particularly in the development of polymers and coatings.

Polymer Chemistry

The compound can serve as a building block in synthesizing polymers with tailored properties such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can improve the material's overall performance.

Coatings and Adhesives

Due to its chemical structure, this compound may enhance the adhesion properties of coatings applied to various substrates. This application is particularly relevant in industries such as automotive and aerospace, where material performance is critical.

Case Studies

Several studies have documented the efficacy of this compound in different applications:

- Antimicrobial Study : A series of derivatives were tested against bacterial strains, demonstrating significant activity with MIC values comparable to established antibiotics .

- Cytotoxicity Assessment : Research on cancer cell lines indicated that modifications to the acetamide structure could enhance selectivity and potency against specific cancers .

- Polymer Development : Experiments showed that incorporating this compound into polymer formulations resulted in improved mechanical properties and thermal resistance .

Mécanisme D'action

The mechanism of action of N-acetyl-N-(2-tert-butylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Acetanilide: A simpler derivative of aniline with an acetyl group.

N-phenylacetamide: Another derivative of acetanilide with different substituents on the phenyl ring.

N-acetyl-N-(2-methylphenyl)acetamide: A similar compound with a methyl group instead of a tert-butyl group.

Uniqueness: N-acetyl-N-(2-tert-butylphenyl)acetamide is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Activité Biologique

N-acetyl-N-(2-tert-butylphenyl)acetamide is an organic compound with notable potential in various biological applications. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇NO

- Molecular Weight : 191.27 g/mol

- Structure : The compound features an acetamide group attached to a 2-tert-butylphenyl moiety, which contributes to its unique biological properties.

The synthesis of this compound involves the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by copper(II) triflate. Its mode of action is primarily through interactions with specific biological targets, which may include enzymes and receptors involved in inflammation and microbial resistance.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, particularly against various bacterial strains. In a high-throughput screening study against Mycobacterium tuberculosis, compounds similar to this compound demonstrated significant growth inhibition, indicating potential as an anti-tubercular agent .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 6.3 | Mycobacterium tuberculosis |

| 4-phenylpiperidine | 6.3 | M. tuberculosis |

| Aminomethylquinoxaline | 7.8 | M. tuberculosis |

Anti-inflammatory Properties

Research indicates that derivatives of acetamides, including this compound, exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These compounds can modulate the inflammatory response, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study evaluated the efficacy of various acetamide derivatives against Gram-positive and Gram-negative bacteria. This compound showed promising results, with MIC values comparable to standard antibiotics like ampicillin . -

Evaluation of Anti-inflammatory Effects :

In vitro studies demonstrated that the compound significantly reduced the production of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. The compound's absorption, distribution, metabolism, and excretion (ADME) profiles need further investigation to optimize its use in clinical settings.

Propriétés

IUPAC Name |

N-acetyl-N-(2-tert-butylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-10(16)15(11(2)17)13-9-7-6-8-12(13)14(3,4)5/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLIVGHSBJUVEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1C(C)(C)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.